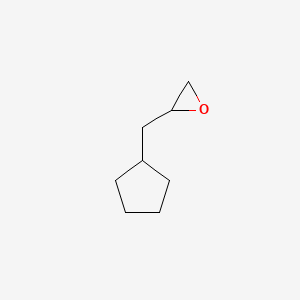

2-(Cyclopentylmethyl)oxirane

Description

2-(Cyclopentylmethyl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

2-(cyclopentylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBATMRQJOXMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)oxirane typically involves the epoxidation of cyclopentylmethyl-substituted alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Functionalized Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-(Cyclopentylmethyl)oxirane has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of epoxy resins, adhesives, and coatings due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.

Comparison with Similar Compounds

Ethylene Oxide: A simpler epoxide with a two-carbon backbone.

Propylene Oxide: Another common epoxide with a three-carbon backbone.

Styrene Oxide: An aromatic epoxide derived from styrene.

Uniqueness of 2-(Cyclopentylmethyl)oxirane: this compound is unique due to its cyclopentylmethyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific structural and functional characteristics.

Biological Activity

2-(Cyclopentylmethyl)oxirane, a cyclic ether compound, has garnered attention in the field of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity, and environmental interactions.

Chemical Structure and Properties

This compound is characterized by its oxirane (epoxide) functional group attached to a cyclopentylmethyl moiety. The presence of the epoxide group often confers reactive properties that can interact with biological macromolecules.

Pharmacological Effects

Research indicates that compounds containing epoxide groups can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specific studies on this compound have highlighted its potential:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism is hypothesized to involve interaction with bacterial cell membranes or essential metabolic pathways.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic properties against various cancer cell lines. The cytotoxic mechanism is believed to be associated with the formation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic applications. Toxicological studies are necessary to assess:

- Acute Toxicity : Initial assessments indicate moderate toxicity levels in animal models, necessitating further investigation into dose-response relationships.

- Chronic Exposure Risks : Long-term exposure studies are required to evaluate potential carcinogenic or mutagenic effects.

Environmental Impact

Given the increasing use of epoxide compounds in industrial applications, understanding their environmental behavior is essential:

- Degradation Pathways : Research has shown that this compound can undergo hydrolysis and microbial degradation, which may mitigate its environmental persistence.

- Ecotoxicology : Studies on aquatic organisms reveal that this compound could pose risks to non-target species, emphasizing the need for careful environmental risk assessments.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were tested on human breast cancer cells (MCF-7). The compound exhibited IC50 values around 30 µM, indicating substantial cytotoxicity linked to ROS generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.